

Technical Guide: (1-Methoxycyclopropyl)methanamine as a Gem-Disubstituted Building Block

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Compound of Interest

Compound Name:	(1-Methoxycyclopropyl)methanamine
CAS No.:	1554452-98-0
Cat. No.:	B3105867

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Executive Summary

(1-Methoxycyclopropyl)methanamine (CAS: 1554452-98-0) represents a specialized class of gem-disubstituted cyclopropanes utilized to modulate the physicochemical and conformational properties of small molecule therapeutics. Unlike the ubiquitous gem-dimethyl group, which primarily adds lipophilicity and steric bulk, the 1-methoxycyclopropyl moiety introduces a unique balance of conformational restriction (via the Thorpe-Ingold effect) and polarity modulation (via the methoxy ether).

This guide provides a comprehensive technical analysis of this building block, detailing its synthesis, physicochemical impact, and application in structure-based drug design (SBDD). It serves as a self-validating protocol for researchers seeking to optimize potency, metabolic stability, and oral bioavailability in lead compounds.

Physicochemical Profile & Structural Analysis[1][2]

The utility of **(1-Methoxycyclopropyl)methanamine** lies in its ability to occupy a specific region of chemical space defined by moderate polarity and high sp^3 character.

Comparative Properties Table

Property	(1-Methoxycyclopropyl)methanamine	Gem-Dimethyl Analog (2,2-Dimethylpropan-1-amine)	Unsubstituted Cyclopropylmethanamine
Structure			
MW (Da)	101.15	87.16	71.12
ClogP	~0.12 [1]	~1.4	~0.4
TPSA (Å ²)	35.25	26.02	26.02
pKa (Calc.)	~8.4 - 8.8	~10.2	~9.5
H-Bond Acceptors	2 (N, O)	1 (N)	1 (N)
Conformational Bias	High (Gem-disubstituted)	Moderate	Low

The "Methoxy Effect" on Basicity and Solubility

The geminal methoxy group exerts a strong inductive electron-withdrawing effect (-I) on the adjacent amine. While a standard primary amine has a pKa near 10, the 1-methoxy substituent lowers this to the 8.4–8.8 range.

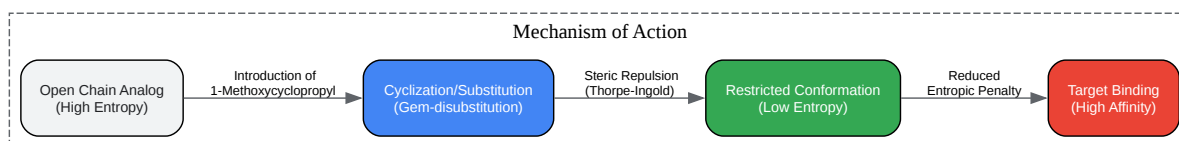
- **Impact:** This reduction in basicity decreases the fraction of ionized drug at physiological pH (7.4), potentially improving membrane permeability and oral bioavailability while reducing hERG channel liability often associated with highly basic amines [2].
- **Solubility:** The ether oxygen acts as a hydrogen bond acceptor, offsetting the lipophilicity of the cyclopropane ring and improving aqueous solubility compared to gem-dimethyl analogs.

Mechanistic Role: Conformational Control

The gem-disubstitution on the cyclopropane ring creates a steric environment that restricts the rotation of the aminomethyl arm. This is a classic application of the Thorpe-Ingold Effect (Angle Compression Effect).

Conformational Locking Pathway

The following diagram illustrates how the building block forces the attached substituents into a "reactive" or "bioactive" conformation, reducing the entropic penalty of binding to a protein target.



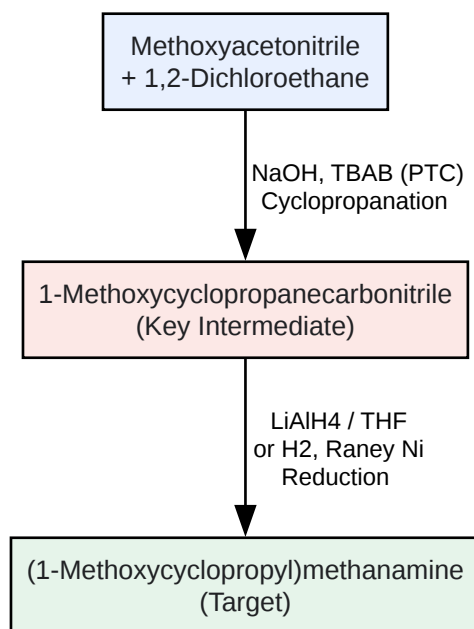
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Figure 1: Logical flow of conformational restriction enhancing target binding affinity.

Synthesis & Manufacturing

The synthesis of **(1-Methoxycyclopropyl)methanamine** typically proceeds via the reduction of the corresponding nitrile. This route is preferred for its scalability and the availability of the precursor.

Synthetic Pathway (Graphviz)



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Figure 2: Primary synthetic route from commercial precursors.

Detailed Experimental Protocol: Nitrile Reduction

Note: This protocol assumes the use of 1-methoxycyclopropanecarbonitrile as the starting material.

Reagents:

- 1-Methoxycyclopropanecarbonitrile (1.0 eq)
- Lithium Aluminum Hydride (LiAlH₄) (1.5 eq)
- Anhydrous Tetrahydrofuran (THF)
- Sodium Sulfate (Na₂SO₄) decahydrate (for quenching)

Step-by-Step Methodology:

- Preparation: Flame-dry a 2-neck round-bottom flask and purge with Argon. Add anhydrous THF (10 mL/g of substrate) and cool to 0°C.

- **Hydride Addition:** Carefully add LiAlH₄ pellets (1.5 eq) to the THF. Stir for 15 minutes until a suspension forms.
- **Substrate Addition:** Dissolve 1-methoxycyclopropanecarbonitrile in a minimal amount of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension at 0°C. Caution: Exothermic reaction.
- **Reaction:** Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (stain with ninhydrin) or LC-MS for the disappearance of the nitrile.
- **Quenching (Fieser Method):** Cool the mixture back to 0°C. Carefully add water (1 mL per g LiAlH₄), followed by 15% NaOH (1 mL per g LiAlH₄), and finally water (3 mL per g LiAlH₄). Stir vigorously until a white granular precipitate forms.
- **Isolation:** Filter the mixture through a pad of Celite. Wash the cake with diethyl ether. Dry the combined filtrate over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- **Purification:** The crude amine is often pure enough for subsequent coupling. If necessary, purify via Kugelrohr distillation or convert to the HCl salt by treating with 4M HCl in dioxane [3].

Medicinal Chemistry Applications

Fragment-Based Drug Discovery (FBDD)

(1-Methoxycyclopropyl)methanamine serves as a robust "3D fragment." In FBDD, moving away from flat, aromatic structures is critical for improving solubility and exploring novel chemical space. This fragment provides a vector for growing a molecule in a defined direction while maintaining a low molecular weight (<150 Da) [4].

Case Study: Kinase Inhibitor Selectivity

In the optimization of Anaplastic Lymphoma Kinase (ALK) inhibitors, gem-disubstituted cyclopropanes have been used to improve selectivity.[1]

- **Challenge:** Achieving selectivity against structurally similar kinases (e.g., ROS1, IGFR).

- Solution: Incorporating the bulky, rigid 1-substituted cyclopropyl group fills a specific hydrophobic pocket in the ATP-binding site. The methoxy group can form specific H-bond interactions with the hinge region or solvent front, differentiating the inhibitor from competitors that lack this polar handle [5].

General Coupling Protocol (Amide Bond Formation)

To utilize this building block in library synthesis:

- Activation: Dissolve the carboxylic acid partner (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 minutes.
- Coupling: Add **(1-Methoxycyclopropyl)methanamine** (or its HCl salt) (1.1 eq).
- Completion: Stir at Room Temperature for 2–16 hours.
- Workup: Dilute with EtOAc, wash with sat. NaHCO₃, water, and brine. Dry over Na₂SO₄.

References

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Sources

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